2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
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Description
2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored various synthetic routes and chemical properties of trifluoromethylated pyrazoles and benzamide derivatives. For instance, unexpected trifluoromethylated pyrazoles have been synthesized from ethyl 2-diazo-4,4,4-trifluoroacetoacetate, revealing an unusual pathway that includes intramolecular cyclization and a [1,5]-shift to afford a pyrazole (Guillaume et al., 1994). Furthermore, synthesis strategies for trifluoromethyl-containing polysubstituted aromatic compounds have been developed, emphasizing the impact of the trifluoromethyl group on regioselectivity and efficiency in synthesis processes (Kondratov et al., 2015).
Biological Applications
Trifluoromethylated compounds, including pyrazole carboxamide derivatives, have shown significant biological activities. For example, new routes to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles have been investigated for remarkable antiavian influenza virus activity, showcasing the potential of these compounds in antiviral research (Hebishy et al., 2020). Additionally, novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for nematocidal activity, highlighting the agricultural applications of trifluoromethylated compounds (Zhao et al., 2017).
Material Science and Other Applications
In material science, the synthesis and characterization of compounds with trifluoromethyl groups have been crucial in developing new materials with unique properties. Microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety has been explored, contributing to the efficient production of materials with potential applications in various industries (Shaaban, 2008).
properties
IUPAC Name |
2-(trifluoromethyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N3O/c15-13(16,17)10-4-2-1-3-9(10)12(24)21-6-8-23-7-5-11(22-23)14(18,19)20/h1-5,7H,6,8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJRKBOHSUGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide |
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